molecular formula C9H6FNO3 B7451378 6-Fluoro-1,2-benzisoxazole-3-acetic acid

6-Fluoro-1,2-benzisoxazole-3-acetic acid

Cat. No. B7451378
M. Wt: 195.15 g/mol
InChI Key: GVJYNWCSOKGDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,2-benzisoxazole-3-acetic acid (FBAA) is a heterocyclic compound that has gained attention in recent years due to its potential therapeutic applications. FBAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, unlike these drugs, FBAA is a more potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.

Scientific Research Applications

6-Fluoro-1,2-benzisoxazole-3-acetic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammation and pain. This compound has been shown to be a potent inhibitor of COX-2, which is an enzyme involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2-benzisoxazole-3-acetic acid involves inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and inhibition of COX-2 leads to a decrease in their production. This compound is a more potent inhibitor of COX-2 than other NSAIDs such as ibuprofen and aspirin.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Fluoro-1,2-benzisoxazole-3-acetic acid in lab experiments is its potency as an inhibitor of COX-2. This allows for lower doses to be used, which may reduce the risk of side effects. However, one limitation of using this compound is its low yield in the synthesis method, which may make it more difficult and expensive to obtain.

Future Directions

There are several future directions for research on 6-Fluoro-1,2-benzisoxazole-3-acetic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid involves several steps, including the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. This product is then reacted with hydroxylamine hydrochloride to form 2-hydroxyimino-5-fluorobenzoic acid, which is then cyclized with phosphorus oxychloride to form this compound. The yield of this synthesis method is approximately 50%.

properties

IUPAC Name

2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYNWCSOKGDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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